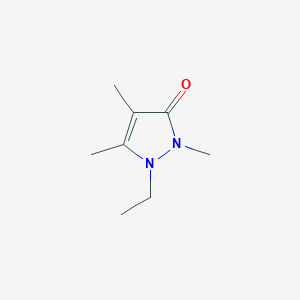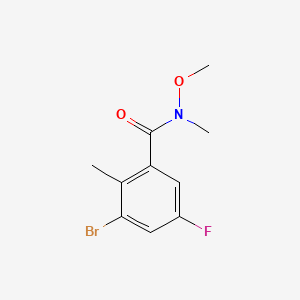
3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide is an organic compound with the molecular formula C10H11BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide typically involves multiple steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting with dimethylamine.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. Methoxylation can be achieved using methanol and a catalyst, while amidation involves the reaction of the intermediate compound with dimethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis results in the formation of carboxylic acids and amines .
科学的研究の応用
3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methoxy group can enhance its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- N,N-Dimethylbenzamide
- 3-Bromo-5-fluoro-N-methoxybenzamide
Uniqueness
3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide is unique due to the combination of bromine, fluorine, and methoxy groups on the benzamide structure.
特性
分子式 |
C10H11BrFNO2 |
|---|---|
分子量 |
276.10 g/mol |
IUPAC名 |
3-bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-6-8(10(14)13(2)15-3)4-7(12)5-9(6)11/h4-5H,1-3H3 |
InChIキー |
QJQQYSPCYRNZMM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)F)C(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


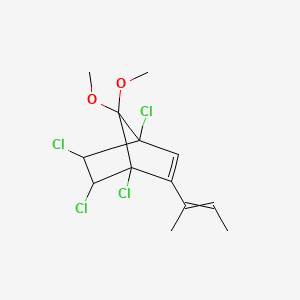
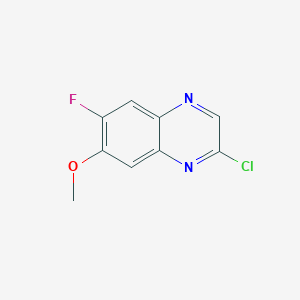
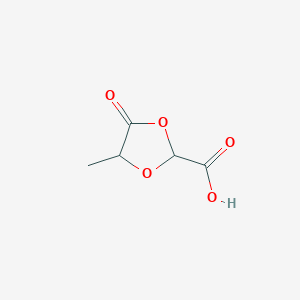
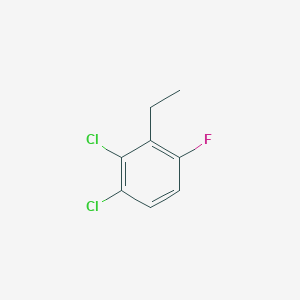
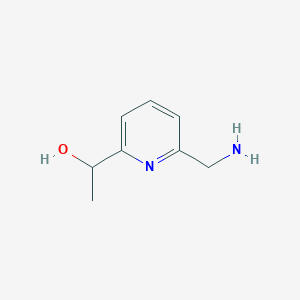

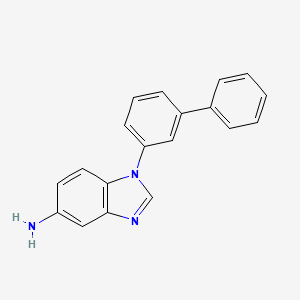
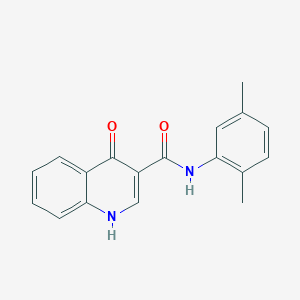


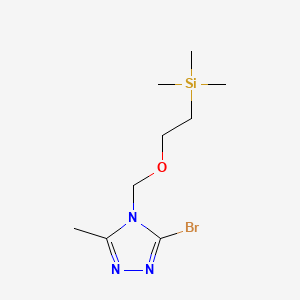
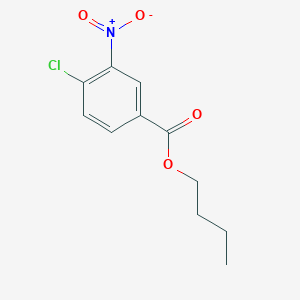
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
